molecular formula C6H5F2NO B062812 2-Amino-4,5-difluorophenol CAS No. 163734-01-8

2-Amino-4,5-difluorophenol

Cat. No.: B062812
CAS No.: 163734-01-8
M. Wt: 145.11 g/mol
InChI Key: TVVXWABORGVGEC-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorophenol is an organic compound with the molecular formula C6H5F2NO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-difluorophenol typically involves the introduction of amino and fluoro substituents into the phenol framework. One common method is the direct fluorination of 2-aminophenol using fluorinating agents such as Selectfluor. The reaction conditions often require the presence of a catalyst, such as silver(I) ions, to achieve chemoselective fluorination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes starting from commercially available precursors. The process generally includes nitration, reduction, and fluorination steps, followed by purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-4,5-difluorophenol has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-difluorophenol
  • 2-Amino-4,6-difluorophenol
  • 2-Amino-3,5-difluorophenol

Uniqueness

2-Amino-4,5-difluorophenol is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXWABORGVGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372207
Record name 2-amino-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163734-01-8
Record name 2-amino-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-difluorophenol
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